cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name for this compound is methyl (2R,3S)-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate , reflecting its bicyclic framework and stereochemical configuration. Key identifiers include:
The systematic naming adheres to the following conventions:
- The tetrahydroquinoline core is numbered starting from the nitrogen atom, with positions 2 and 3 hosting the methoxycarbonyl and methyl substituents, respectively.
- The cis designation indicates that both substituents occupy the same face of the partially saturated ring system.
Structural identifiers :
Molecular Architecture and Stereochemical Configuration
The compound’s architecture comprises:
- A tetrahydroquinoline backbone with a partially saturated six-membered ring fused to a benzene ring.
- A methoxycarbonyl group (-COOCH₃) at position 2 and a methyl group (-CH₃) at position 3, both in a cis orientation relative to the ring plane.
Key stereochemical features :
- The 2R,3S configuration ensures that the methoxycarbonyl and methyl groups are spatially aligned on the same side of the molecule (Figure 1).
- X-ray crystallography of related tetrahydroquinoline derivatives confirms that such substituents adopt pseudoaxial orientations to minimize steric hindrance.
Comparative bond lengths and angles :
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C2-N1 bond length | 1.47 | |
| C3-C4 bond length | 1.54 | |
| C2-C3-C4 bond angle | 112.3° | Computational |
Comparative Analysis with Tetrahydroquinoline Derivatives
Cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline shares structural motifs with other tetrahydroquinoline derivatives but exhibits unique reactivity due to its substituent arrangement:
Table 1: Substituent Effects on Tetrahydroquinoline Derivatives
Notable distinctions :
- The methoxycarbonyl group at position 2 enhances electron-withdrawing effects, influencing ring conformation and intermolecular interactions.
- Compared to 1,2,3,4-tetrahydroquinoline , the methyl group at position 3 introduces steric effects that stabilize specific conformers.
Computational Modeling of Conformational Isomerism
Density Functional Theory (DFT) and molecular mechanics simulations reveal critical insights into the compound’s conformational preferences:
Key findings :
- Low-energy conformers adopt a half-chair configuration for the tetrahydroquinoline ring, with the methoxycarbonyl group in a pseudoaxial orientation to minimize steric clash.
- The methyl group at position 3 stabilizes the cis isomer by 3.2 kcal/mol compared to trans analogs, as calculated at the M06-2X/6-31G(d) level.
Table 2: Computational Parameters for Conformational Analysis
| Method | Energy (kcal/mol) | Torsional Angle (C2-C3) | Dominant Conformer |
|---|---|---|---|
| M06-2X/6-31G(d) | -234.7 | 112.5° | Cis |
| MP2/cc-pVTZ | -228.9 | 115.2° | Cis |
Implications :
Properties
IUPAC Name |
methyl (2R,3S)-3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-6,8,11,13H,7H2,1-2H3/t8-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVRQUOTLAFANC-GZMMTYOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2NC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2N[C@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions: cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
- 2-Methoxycarbonyl-3-methyltetrahydroquinoline
- 3-Methyltetrahydroquinoline
- 2-Methoxycarbonylquinoline
Uniqueness: cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the methoxycarbonyl group also adds to its distinct chemical properties, making it a valuable compound in various research and industrial applications.
Biological Activity
Cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline (CMTQ) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by various research findings and case studies.
Chemical Structure
CMTQ is a derivative of tetrahydroquinoline, characterized by a methoxycarbonyl group and a methyl substituent. Its chiral nature contributes to its diverse biological activities.
1. Antioxidant Activity
CMTQ exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have employed various assays such as:
- DPPH Radical Scavenging Assay : This method measures the ability of CMTQ to donate electrons to stabilize free radicals, indicating its potential as a natural antioxidant.
- ABTS Radical Scavenging Assay : Similar to DPPH, this assay assesses the capacity of CMTQ to neutralize another type of radical.
Table 1: Antioxidant Activity of CMTQ
2. Antibacterial Activity
CMTQ has been evaluated for its antibacterial effects against various strains of bacteria. The compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of CMTQ
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
3. Anticancer Activity
Recent studies have indicated that CMTQ may possess anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with CMTQ resulted in a dose-dependent decrease in cell viability, with an IC50 value reported at 40 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Mechanistic Insights
The biological activities of CMTQ can be attributed to its structural features that facilitate interaction with biological targets. Molecular docking studies suggest that CMTQ may bind effectively to enzymes involved in oxidative stress and bacterial metabolism, enhancing its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline, and what key reaction conditions influence stereochemical control?
- Methodological Answer : The synthesis typically involves cyclization of appropriately substituted precursors, such as tetrahydroquinoline derivatives, under catalytic hydrogenation or acid-mediated conditions. For example, esterification of a methoxycarbonyl group at the C2 position and methylation at C3 can be achieved via nucleophilic acyl substitution or Mitsunobu reactions. Reaction solvents (e.g., dichloromethane or THF), temperature (0–25°C), and chiral catalysts (e.g., Rh or Pd complexes) critically influence cis selectivity. Characterization via and X-ray crystallography is essential to confirm stereochemistry .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline?
- Methodological Answer :
- NMR Spectroscopy : , , and 2D NMR (e.g., COSY, NOESY) resolve stereochemistry by correlating coupling constants and spatial proximities (e.g., NOE interactions between methoxycarbonyl and methyl groups).
- HPLC : Chiral stationary phases (e.g., amylose-based columns) separate enantiomers, with mobile phases optimized for polar functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while tandem MS/MS identifies fragmentation patterns .
Q. How is cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline utilized as a precursor in pharmaceutical research?
- Methodological Answer : The compound serves as a scaffold for bioactive molecules, particularly in central nervous system (CNS) drug discovery. Its tetrahydroquinoline core enables modifications at the methoxycarbonyl and methyl groups to enhance binding affinity to targets like serotonin receptors. For example, chloro or nitro substituents at specific positions (analogous to derivatives in ) can modulate blood-brain barrier permeability and metabolic stability .
Advanced Research Questions
Q. What strategies optimize enantiomeric excess (ee) in the synthesis of cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP or Salen complexes) with transition metals (e.g., Pd or Ru) to induce stereoselectivity during cyclization.
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture.
- Crystallization-Induced Dynamic Resolution : Leverage differential solubility of diastereomeric salts under controlled conditions to enhance ee .
Q. How can contradictory in vitro vs. in vivo activity data for cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline derivatives be systematically resolved?
- Methodological Answer :
- Assay Validation : Confirm in vitro activity using orthogonal assays (e.g., fluorescence polarization and SPR) to rule out false positives.
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify rapid degradation in vivo.
- Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and metabolite formation to explain discrepancies. Cross-referencing structural analogs (e.g., chloro-substituted derivatives in ) can highlight metabolic liabilities .
Q. What computational approaches predict the bioactivity of novel cis-2-Methoxycarbonyl-3-methyltetrahydroquinoline analogs?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., dopamine receptors). Focus on key binding residues and docking scores.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants.
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-receptor complexes and identify critical hydrogen bonds or π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
